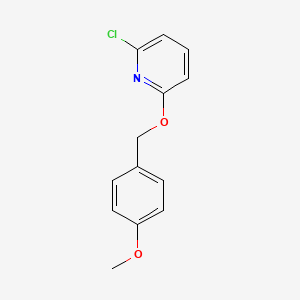

2-Chloro-6-(4-methoxybenzyloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZADIUOCLPMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674406 | |

| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-23-9 | |

| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-6-(4-methoxybenzyloxy)pyridine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(4-methoxybenzyloxy)pyridine

Introduction: Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, functionalized heterocyclic scaffolds are of paramount importance. This compound is a key building block, valued for its specific arrangement of reactive and protecting groups on a pyridine core. Its structure features a chloro-substituent at the 2-position, which is susceptible to nucleophilic substitution or cross-coupling reactions, and a 4-methoxybenzyl (PMB) ether at the 6-position. The PMB group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under specific acidic conditions, revealing a new reactive site. This strategic design makes the molecule a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, the underlying chemical principles, and a detailed characterization workflow to ensure structural integrity and purity.

Part 1: Synthesis Methodology

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This specific application is a type of nucleophilic aromatic substitution (SNAr) reaction.

Underlying Principle and Mechanistic Considerations

The core of this synthesis involves the reaction of a nucleophile, the 4-methoxybenzyl alkoxide, with an electrophilic aromatic substrate, 2,6-dichloropyridine.

-

Nucleophile Generation: 4-Methoxybenzyl alcohol is not nucleophilic enough to directly attack the pyridine ring. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the alcohol's hydroxyl group. This generates the highly reactive 4-methoxybenzyl alkoxide anion. The byproduct of this step is hydrogen gas, which safely evolves from the reaction mixture.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of 2,6-dichloropyridine is electron-deficient, particularly at the 2- and 6-positions, due to the electronegativity of the nitrogen atom and the two chlorine atoms. This electron deficiency makes these positions susceptible to attack by strong nucleophiles. The generated alkoxide attacks one of the chloro-substituted carbons, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

-

Leaving Group Departure: The reaction concludes with the expulsion of a chloride ion, the leaving group, which collapses the Meisenheimer complex and restores the aromaticity of the pyridine ring, yielding the final ether product. The reaction is generally regioselective, with monosubstitution being the predominant outcome under controlled stoichiometry.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

-

2,6-Dichloropyridine

-

4-Methoxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxybenzyl alcohol (1.1 equivalents).

-

Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere to dissolve the alcohol.

-

Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure the setup allows for safe venting.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, indicating complete formation of the alkoxide.

-

Substrate Addition: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Part 2: Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide a self-validating system to verify the successful synthesis of the target molecule.

Summary of Analytical Data

The expected data from standard analytical techniques are summarized below.

| Property / Technique | Expected Result | Rationale / Interpretation |

| Molecular Formula | C₁₃H₁₂ClNO₂ | Based on the structure of the target compound. |

| Molecular Weight | 249.69 g/mol | Corresponds to the molecular formula.[2] |

| Appearance | White to off-white solid or colorless oil | Dependent on purity and crystalline state. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.55 (t, 1H), ~7.30 (d, 2H), ~6.90 (d, 2H), ~6.75 (d, 1H), ~6.65 (d, 1H), 5.35 (s, 2H), 3.80 (s, 3H) | Confirms the proton environment: pyridine ring protons, p-substituted benzene ring protons, benzylic CH₂, and methoxy CH₃. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~163, ~160, ~159, ~140, ~129, ~128, ~114, ~112, ~108, ~70, ~55 | Confirms the unique carbon environments of the pyridine and benzene rings, benzylic carbon, and methoxy carbon. |

| Mass Spectrometry (EI-MS) | m/z 249 [M]⁺, 251 [M+2]⁺ | The molecular ion peak [M]⁺ and its isotopic peak [M+2]⁺ in an approximate 3:1 ratio confirm the presence of one chlorine atom. |

| FT-IR (KBr or neat) | ν ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1570 (C=C, C=N), ~1250 (C-O ether), ~750 (C-Cl) cm⁻¹ | Shows characteristic vibrations for the functional groups present in the molecule. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to be highly characteristic. The three protons on the pyridine ring will appear as a triplet and two doublets in the aromatic region. The para-substituted benzene ring from the PMB group will show two distinct doublets, each integrating to 2H. A key singlet at ~5.35 ppm corresponds to the two benzylic protons (–O–CH₂–Ar), and another singlet at ~3.80 ppm represents the three protons of the methoxy group (–OCH₃).

-

Mass Spectrometry: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: one at m/z 249 (for C₁₃H₁₂³⁵ClNO₂) and another at m/z 251 (for C₁₃H₁₂³⁷ClNO₂), with a relative intensity ratio of approximately 3:1. This pattern is definitive proof of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration. Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and benzylic groups will be just below 3000 cm⁻¹. The presence of the C-Cl bond is confirmed by a band typically found in the 800-700 cm⁻¹ region.

By combining these analytical techniques, a researcher can unambiguously confirm the successful synthesis and high purity of this compound, ensuring its suitability for subsequent research and development applications.

References

-

Pharmaffiliates. This compound.

-

Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.

-

BLD Pharm. This compound.

-

PubChem. 2-Chloro-6-methoxypyridine.

-

NIST Chemistry WebBook. Pyridine, 2-chloro-6-methoxy-.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

-

Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

NIH - National Center for Biotechnology Information. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(4-methoxybenzyloxy)pyridine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's identity, physical characteristics, spectroscopic profile, and stability. By grounding this information with field-proven experimental protocols and explaining the causality behind methodological choices, this guide serves as an authoritative resource for laboratory applications, ensuring both technical accuracy and practical utility.

Introduction and Chemical Identity

This compound serves as a crucial heterocyclic building block in medicinal chemistry. Its structure, which combines a reactive chloropyridine core with a 4-methoxybenzyl (PMB) protecting group, makes it a versatile precursor for the synthesis of more complex molecular architectures. Pyridine derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and modulate aqueous solubility, which are critical factors for bioavailability and metabolic stability[1][2][3]. The strategic placement of the chloro-substituent at the 2-position activates the ring for nucleophilic substitution, a common and powerful strategy in drug discovery for introducing molecular diversity[2].

Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use. These parameters dictate everything from reaction conditions and purification strategies to formulation and storage, directly impacting the efficiency, reproducibility, and success of the synthetic workflow.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 1020253-23-9 | [4][5] |

| IUPAC Name | 2-chloro-6-[(4-methoxybenzyl)oxy]pyridine | [5] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [4] |

| Molecular Weight | 249.69 g/mol | [4] |

| InChI Key | KZADIUOCLPMBGX-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical state and solubility of a compound are foundational data points that inform its handling, storage, and application in experimental settings.

Physical State and Appearance

At room temperature, this compound is typically a solid. While specific color and form can vary based on purity and crystalline structure, it is often supplied as a white to off-white powder.

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C for a pure compound) suggests high purity, whereas a depressed and broad melting range often indicates the presence of impurities[6].

Expert Insight: The determination of a melting point is not merely a quality control check; it provides insight into the compound's lattice energy and intermolecular forces. For a molecule like this, the combination of the polar pyridine ring and the larger benzyl ether group contributes to a stable crystal lattice.

A definitive, experimentally verified melting point for this compound is not consistently reported across publicly available databases. Determination via a standardized protocol is essential.

Solubility Profile

A compound's solubility profile is arguably one of its most important characteristics in a drug development context, influencing everything from reaction solvent choice to its suitability for biological assays. The "like dissolves like" principle is a useful starting point; the polarity of the pyridine ring and ether linkages suggests solubility in a range of organic solvents[7].

Table 2: Predicted and Observed Solubility

| Solvent | Predicted Solubility | Rationale / Application |

| Water | Low to Insoluble | The large, nonpolar aromatic structure dominates, making it poorly soluble in aqueous media. |

| DMSO, DMF | Soluble | Polar aprotic solvents are effective for creating stock solutions for biological screening. |

| DCM, Chloroform | Soluble | Common solvents for organic reactions and chromatographic purification. |

| Ethanol, Methanol | Moderately Soluble | Polar protic solvents can solvate the heteroatoms but may be less effective due to the large hydrocarbon content. |

| Hexanes, Ether | Sparingly Soluble to Insoluble | Nonpolar solvents are generally poor choices but are useful as anti-solvents for crystallization. |

Expert Insight: When preparing stock solutions for high-throughput screening, dimethyl sulfoxide (DMSO) is the solvent of choice. However, it is critical to assess the compound's stability in DMSO over time, as degradation can occur. For synthetic reactions, dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred due to their inertness and ease of removal post-reaction.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Expert Insight: For ¹H NMR of this compound, one would expect to see characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the benzylic CH₂ group, and a singlet for the methoxy CH₃ group. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative check of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring CH | 6.7 – 7.8 | 110 – 150 |

| Methoxybenzyl Ring CH | 6.8 – 7.4 | 114 – 160 |

| O-CH₂ (Benzylic) | ~5.4 | ~70 |

| O-CH₃ (Methoxy) | ~3.8 | ~55 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature, showing molecular ion peaks (M⁺) at roughly m/z 249.7 and 251.7.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-O-C (Ether) | 1050-1250 | Strong, characteristic stretch |

| C=C, C=N (Aromatic) | 1450-1600 | Multiple sharp bands |

| C-Cl Stretch | 600-800 | Can be complex to assign |

| =C-H (Aromatic) | 3000-3100 | Medium to weak stretch |

| C-H (Aliphatic) | 2850-3000 | Stretch from CH₂ and CH₃ groups |

Experimental Protocols

The following protocols represent standardized, best-practice methodologies for determining the key physicochemical properties discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined by standard pharmacopeias[9].

Rationale: The capillary method ensures uniform and controlled heating of a finely powdered sample, which is essential for obtaining a reproducible and sharp melting range[9][10]. A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement[6].

-

Sample Preparation: Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using an agate mortar and pestle[9].

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack a 2-3 mm column of the sample at the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point[10].

-

Precise Determination: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This tiered approach efficiently determines a compound's solubility characteristics in common laboratory solvents.

Rationale: This systematic process quickly classifies the compound based on its polarity and acid/base character, which is essential for selecting appropriate solvents for reactions, purification, and analysis[11][12].

-

Setup: Place ~10-20 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of the test solvent (e.g., water, ethanol, DCM, DMSO).

-

Mixing: Agitate each tube vigorously for 30 seconds.

-

Observation: Observe if the solid dissolves completely. If not, add another 0.5 mL of solvent and repeat agitation.

-

Classification: Classify as "Soluble" (>20 mg/mL), "Sparingly Soluble," or "Insoluble" (<10 mg/mL).

-

Heating (Optional): If a compound is insoluble at room temperature, gently warm the mixture to assess temperature effects on solubility. Note any dissolution upon heating and whether the compound precipitates upon cooling.

Caption: Workflow for Qualitative Solubility Testing.

Protocol: NMR Sample Preparation

Proper sample preparation is critical to obtaining high-quality, high-resolution NMR spectra.

Rationale: The use of deuterated solvents is necessary for the spectrometer's lock system and to avoid large, interfering solvent peaks in a ¹H NMR spectrum[13][14]. Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.

-

Massing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial[15].

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆)[14].

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution[13].

-

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Conclusion

This compound is a well-defined chemical entity whose utility in pharmaceutical research is predicated on its specific physicochemical properties. Its solid-state nature, predictable solubility in common organic solvents, and distinct spectroscopic fingerprint make it a reliable and versatile synthetic intermediate. By applying the standardized protocols detailed in this guide, researchers can ensure consistent and accurate characterization of this compound, facilitating its seamless integration into complex drug discovery and development programs. This document provides the foundational knowledge required to handle, analyze, and utilize this important building block with confidence and scientific rigor.

References

-

Small molecule NMR sample preparation. (2023). Emory University. Available at: [Link]

-

Melting Point Determination. (n.d.). SRS. Available at: [Link]

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

-

Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University. Available at: [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder. Available at: [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY. (n.d.). St. Cloud State University. Available at: [https://web.stcloudstate.edu/pp/Organic_Lab/ एक्सपेरिमेंट्स/solubility.pdf]([Link] एक्सपेरिमेंट्स/solubility.pdf)

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

Melting point determination. (n.d.). SSERC. Available at: [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available at: [Link]

-

Chemical Properties of Pyridine, 2-chloro-6-methoxy- (CAS 17228-64-7). (n.d.). Cheméo. Available at: [Link]

-

This compound (1020253-23-9). (n.d.). Pharmaffiliates. Available at: [Link]

-

2-Chloro-6-methoxypyridine. (n.d.). PubChem. Available at: [Link]

-

2-Chloro-6-methoxy-pyridine - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Institutes of Health. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1020253-23-9 [sigmaaldrich.cn]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. youtube.com [youtube.com]

- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

"2-Chloro-6-(4-methoxybenzyloxy)pyridine" CAS number 1020253-23-9

An In-Depth Technical Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its derivatives are prized for their unique electronic properties and ability to engage in specific biological interactions. Within this class, This compound (CAS No. 1020253-23-9) has emerged as a particularly valuable and strategic building block.[2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

This molecule is not merely a simple intermediate; it is a carefully designed trifunctional scaffold.

-

The 2-Chloro Group: Serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for constructing complex molecular architectures.

-

The Pyridine Core: Acts as a rigid, polar aromatic system that can influence solubility, metabolic stability, and engage in hydrogen bonding or π-stacking interactions with biological targets.[3]

-

The 4-Methoxybenzyl (PMB) Ether: Functions as a robust protecting group for the 6-hydroxy position. Its stability under a wide range of conditions, coupled with its susceptibility to specific deprotection methods (e.g., oxidative cleavage), allows for orthogonal synthetic strategies. The methoxy group on the benzyl ring enhances its stability and modulates its reactivity.[4]

Notably, this compound is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5][6] As a "Protein Degrader Building Block," it often forms a core part of the linker element, connecting the two key ligands of a PROTAC molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 1020253-23-9 | [2] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |

| Molecular Weight | 249.7 g/mol | [2] |

| IUPAC Name | 2-chloro-6-[(4-methoxybenzyl)oxy]pyridine | N/A |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage | Room temperature, under inert atmosphere | [2] |

Proposed Synthesis Protocol: A Self-Validating Approach

While specific literature detailing the synthesis of this exact compound is sparse, a robust and scientifically sound protocol can be designed based on the principles of the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. The logical starting materials are 2,6-dichloropyridine and 4-methoxybenzyl alcohol.

Causality Behind Experimental Choices:

-

Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base. Its role is to quantitatively deprotonate the primary alcohol of 4-methoxybenzyl alcohol to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, making it capable of displacing one of the chloride atoms on the electron-deficient pyridine ring.

-

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. It is ideal for this type of reaction as it can dissolve the ionic alkoxide intermediate while not participating in the reaction itself (i.e., it does not protonate the alkoxide). Its high boiling point also allows for the reaction to be heated to drive it to completion.

-

Stoichiometry: A slight excess of the alcohol and base is often used to ensure complete consumption of the more valuable dichloropyridine starting material. The reaction proceeds with high regioselectivity, with the mono-substituted product being the major product under controlled conditions due to the deactivating effect of the first ether substitution on the remaining chloro position.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 2,6-dichloropyridine).

-

Base Addition: Cool the flask to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful stirring.

-

Alkoxide Formation: In a separate flask, dissolve 4-methoxybenzyl alcohol (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.

-

Nucleophilic Substitution: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of the Target Compound.

Application in Drug Discovery: The PROTAC Linker Core

The primary application of this compound is in the modular synthesis of PROTACs. A PROTAC consists of three components: a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7][8] Our title compound is a perfect precursor for the linker and its attachment points.

The Strategic Workflow:

-

First Coupling: The chloro group at the 2-position is the primary site for elaboration. It readily undergoes palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic ester-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) attaches this crucial component to the pyridine core.

-

Deprotection: The PMB group is then selectively removed. This is typically achieved under oxidative conditions (e.g., using DDQ or CAN) that do not affect other functional groups in the molecule. This unmasks a hydroxyl group at the 6-position.

-

Second Coupling/Linker Elongation: The newly revealed hydroxyl group serves as the second attachment point. It can be alkylated with a linker chain (e.g., a polyethylene glycol derivative) which is then subsequently coupled to the POI ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

This modular, step-wise approach allows for the rapid synthesis of a library of PROTACs with varying linkers and ligands, which is essential for optimizing the efficacy of the final drug candidate.[6]

Logical Flow in PROTAC Synthesis

Caption: Role as a core intermediate in PROTAC synthesis.

Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. Below is a table of representative analytical data expected for this compound based on the analysis of its constituent parts and related molecules.[9][10]

| Technique | Data Type | Expected Values (in CDCl₃) |

| ¹H NMR | Chemical Shift (δ, ppm) | δ 7.55 (t, 1H, H-4 of Pyridine), δ 7.35 (d, 2H, Ar-H ortho to CH₂), δ 6.90 (d, 2H, Ar-H ortho to OMe), δ 6.75 (d, 1H, H-3 or H-5 of Pyridine), δ 6.65 (d, 1H, H-3 or H-5 of Pyridine), δ 5.35 (s, 2H, -O-CH₂-Ar), δ 3.80 (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | δ 164.0 (C-6 of Pyridine), δ 159.5 (Ar-C-OMe), δ 151.0 (C-2 of Pyridine), δ 140.0 (C-4 of Pyridine), δ 129.5 (Ar-CH₂), δ 129.0 (Ar-CH ortho to CH₂), δ 114.0 (Ar-CH ortho to OMe), δ 112.0 (C-5 of Pyridine), δ 108.0 (C-3 of Pyridine), δ 70.0 (-O-CH₂-Ar), δ 55.3 (-OCH₃) |

| Mass Spec | m/z (ESI+) | Expected [M+H]⁺ at 250.06 |

Safety and Handling

As with any chlorinated organic compound, proper safety protocols must be strictly followed. The safety information is based on related compounds like 2-chloro-6-methoxypyridine.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This technical guide provides a comprehensive overview of this compound, from its synthesis to its critical role in the development of next-generation therapeutics. Its versatile and modular nature ensures it will remain a compound of significant interest to the drug discovery community.

References

-

National Center for Biotechnology Information. 2-Chloro-N-(4-methoxyphenyl)benzamide. PMC. Available from: [Link]

-

European Patent Office. Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine - EP 0311050 A2. Available from: [Link]

-

Ciulli, A., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available from: [Link]

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. Selective Drug Delivery In a Lumen - Patent US-2010125239-A1. Available from: [Link]

- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

-

Organic Syntheses. Procedure for reactions involving 2-chloropyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC. Available from: [Link]

-

National Center for Biotechnology Information. 2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride. PMC. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

- Google Patents. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

ChemRxiv. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS:84611-43-8, 2-氯-5-苄氧基吡啶-毕得医药 [bidepharm.com]

- 11. data.epo.org [data.epo.org]

- 12. 1020253-16-0|2-Bromo-6-chloropyridin-3-ol|BLD Pharm [bldpharm.com]

- 13. experts.umn.edu [experts.umn.edu]

A Spectroscopic Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of published experimental spectra for this specific compound, this document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent fragments—the 2-chloro-6-substituted pyridine core and the 4-methoxybenzyl (PMB) protecting group—we can forecast and rationalize its spectral characteristics with a high degree of confidence. This approach not only offers a spectral blueprint for compound verification but also reinforces the fundamental principles of spectroscopic interpretation.

The compound, with CAS Number 1020253-23-9 and molecular formula C₁₃H₁₂ClNO₂, presents a unique combination of functionalities that will be systematically explored through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be utilized throughout this guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the pyridine ring and the 4-methoxybenzyl group.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.5 - 7.7 | Triplet (t) | ~7.5 - 8.0 | The central proton of the pyridine ring's three-spin system, coupled to both H-3 and H-5. |

| H-3, H-5 | ~6.7 - 6.9 | Doublet (d) | ~7.5 - 8.0 | These protons are in similar chemical environments, flanking H-4, and are coupled to it. |

| H-2', H-6' | ~7.3 - 7.5 | Doublet (d) | ~8.0 - 9.0 | Protons on the benzene ring ortho to the benzylic ether, forming an AA'BB' system. |

| H-3', H-5' | ~6.8 - 7.0 | Doublet (d) | ~8.0 - 9.0 | Protons on the benzene ring meta to the benzylic ether, part of the AA'BB' system. |

| H-7 (CH₂) | ~5.3 - 5.5 | Singlet (s) | - | Benzylic protons adjacent to an oxygen and a pyridine ring. |

| H-8 (OCH₃) | ~3.8 - 3.9 | Singlet (s) | - | Protons of the methoxy group. |

Interpretation and Causality

The chemical shifts in the pyridine ring are influenced by the electron-withdrawing chloro group at C-2 and the electron-donating benzyloxy group at C-6. The triplet at the lowest field corresponds to H-4, which is deshielded by the neighboring nitrogen and influenced by both substituents. The doublets for H-3 and H-5 are shifted upfield relative to H-4.[2][3]

The aromatic protons of the 4-methoxybenzyl group will appear as a characteristic AA'BB' system, often simplified to two doublets, due to the symmetry of the para-substituted ring. The protons ortho to the electron-donating methoxy group (H-3' and H-5') will be more shielded and appear at a higher field than the protons ortho to the benzylic ether linkage (H-2' and H-6').[4]

The benzylic protons (H-7) are expected to be a singlet due to the lack of adjacent protons for coupling. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the pyridine ring. The methoxy protons (H-8) will also appear as a sharp singlet in a region typical for methoxy groups.[4]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of the title compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 152 | Carbon bearing the chloro substituent, significantly deshielded. |

| C-6 | ~162 - 164 | Carbon attached to the benzyloxy group, highly deshielded. |

| C-4 | ~138 - 140 | Central carbon of the pyridine ring. |

| C-3, C-5 | ~110 - 115 | Shielded carbons of the pyridine ring. |

| C-1' | ~128 - 130 | Quaternary carbon of the benzene ring attached to the benzylic carbon. |

| C-4' | ~159 - 161 | Quaternary carbon of the benzene ring bearing the methoxy group. |

| C-2', C-6' | ~129 - 131 | Aromatic carbons ortho to the benzylic ether. |

| C-3', C-5' | ~114 - 116 | Aromatic carbons meta to the benzylic ether. |

| C-7 (CH₂) | ~68 - 72 | Benzylic carbon, deshielded by the adjacent oxygen. |

| C-8 (OCH₃) | ~55 - 56 | Methoxy carbon. |

Interpretation and Causality

The chemical shifts of the pyridine carbons are dictated by the substituents. C-2 and C-6, being directly attached to the electronegative chlorine and oxygen atoms, respectively, will be the most deshielded carbons of the pyridine ring. The remaining pyridine carbons will resonate at higher fields.

In the 4-methoxybenzyl moiety, the carbon bearing the methoxy group (C-4') will be the most deshielded aromatic carbon due to the strong electron-donating effect of the oxygen. The benzylic carbon (C-7) will appear in the typical range for carbons in an ether linkage. The methoxy carbon (C-8) will have a characteristic chemical shift around 55 ppm.[5]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans (this may range from several hundred to thousands depending on the sample concentration and instrument sensitivity) and a suitable relaxation delay.

-

-

Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine and Benzene) |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Pyridine and Benzene) |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl ether |

| 1100 - 1000 | C-O stretch (symmetric) | Aryl ether and benzylic ether |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| 850 - 800 | C-H out-of-plane bend | para-disubstituted benzene |

Interpretation and Causality

The IR spectrum will be dominated by absorptions from the aromatic rings and the ether linkages. The C-O stretching bands of the aryl and benzylic ethers are expected to be strong and are diagnostic for these functional groups. The C-Cl stretch will appear in the fingerprint region and may be difficult to assign definitively without comparison to a reference spectrum. The out-of-plane C-H bending vibration for the para-substituted benzene ring is also a useful diagnostic feature.[6][7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet or an attenuated total reflectance (ATR) accessory can be used. For routine analysis, ATR is the most convenient method.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 249/251 | [M]⁺˙ | - |

| 121 | [C₈H₉O]⁺ | C₅H₃ClN |

| 128/130 | [C₅H₃ClNO]⁺˙ | C₈H₉ |

Interpretation and Causality

The molecular ion peak ([M]⁺˙) is expected at m/z 249, with a smaller M+2 peak at m/z 251 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[8][9]

The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation. In this case, the 4-methoxybenzyl cation at m/z 121 is expected to be a major fragment and potentially the base peak.[10] The other fragment would be the 2-chloro-6-oxopyridinyl radical, which would likely not be observed directly but would account for the neutral loss.

Another possible fragmentation is the loss of the 4-methoxybenzyl radical to give a fragment at m/z 128/130, corresponding to the 2-chloro-6-hydroxypyridine cation radical.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to mass analysis.

-

Ionization: Electron ionization (EI) is a common technique that will induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The provided experimental protocols serve as a starting point for acquiring high-quality data. This guide underscores the power of a foundational understanding of spectroscopy in navigating the complexities of molecular structure elucidation.

References

-

Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.[Link]

-

Australian Journal of Chemistry. The infrared spectra of complexes of transition metal halides with substituted pyridines.[Link]

-

Semantic Scholar. Correlations of the infrared spectra of some pyridines.[Link]

-

SpectraBase. 4-Methoxybenzyl alcohol.[Link]

-

SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum.[Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.[Link]

-

NIST WebBook. 4-Methoxybenzyl alcohol, TMS derivative.[Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation.[Link]

-

SpectraBase. 4-Methoxybenzyl alcohol - Optional[MS (GC)] - Spectrum.[Link]

-

Consensus. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer.[Link]

-

Bulletin de l'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine.[Link]

-

PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen.[Link]

-

Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates.[Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

CASPRE. 13C NMR Predictor.[Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.[Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.[Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]

-

Journal of the Chemical Society of Pakistan. Mass Spectra of some substituted 2-Chloro-pyridones.[Link]

-

Oriental Journal of Chemistry. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine.[Link]

-

NMRDB.org. Predict 1H proton NMR spectra.[Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.[Link]

-

The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information.[Link]

-

Pharmaffiliates. this compound.[Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine.[Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2.[Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...[Link]

-

ResearchGate. Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]...[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 4. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Scientist's Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Versatile Building Block in Modern Synthesis

Executive Summary: 2-Chloro-6-(4-methoxybenzyloxy)pyridine has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive 2-chloro substituent ideal for cross-coupling, a versatile pyridine core, and a stable, yet readily cleavable, 4-methoxybenzyl (PMB) ether—offers a powerful tool for the strategic assembly of complex molecular targets. This guide provides an in-depth exploration of its synthesis, core reactivity, and practical application, supported by field-proven experimental protocols.

Introduction to a Key Synthetic Intermediate

This compound is a strategically designed reagent that serves dual purposes in multi-step synthesis. The chloro group at the 2-position of the pyridine ring acts as a reliable handle for introducing the pyridyl moiety into larger structures, primarily through palladium-catalyzed cross-coupling reactions. Simultaneously, the oxygen at the 6-position is protected by a 4-methoxybenzyl (PMB) group. This protecting group is renowned for its stability across a wide range of reaction conditions while being susceptible to selective removal under specific oxidative or acidic conditions, liberating the corresponding pyridone. This dual functionality makes it an invaluable asset in constructing molecules with pyridyl and pyridone scaffolds, which are prevalent in pharmaceuticals.[1][2]

Molecular Profile

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1020253-23-9 | [3] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [3] |

| Molecular Weight | 249.69 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Strategic Importance in Drug Discovery

The substituted pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability of this compound to participate in robust carbon-carbon and carbon-nitrogen bond-forming reactions allows for the efficient construction of diverse compound libraries for drug discovery programs.[4] Its derivatives are explored as kinase inhibitors, antiviral agents, and central nervous system modulators.[5]

Synthesis and Physicochemical Properties

The most common and logical synthesis of this compound starts from the commercially available and inexpensive 2,6-dichloropyridine.

Synthetic Route

The synthesis is typically a two-step process involving an initial nucleophilic aromatic substitution (SNAr) followed by the introduction of the PMB protecting group.

Caption: Synthetic pathway for this compound.

In this procedure, 4-methoxybenzyl alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces one of the chloride atoms on the 2,6-dichloropyridine ring. The reaction is regioselective due to the statistical equivalence of the two chlorine atoms.

Core Reactivity and Mechanistic Considerations

The utility of this building block stems from its predictable and versatile reactivity at the C2 position and the selective cleavability of the PMB ether.

Overview of Reactivity

The primary transformations involving this compound are palladium-catalyzed cross-coupling reactions and the subsequent deprotection of the PMB group.

Caption: Core reactivity pathways of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring and the presence of the chloro substituent make the C2 position susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The reaction of this compound with aryl or vinyl boronic acids (or their esters) provides access to a wide range of 2-substituted pyridine derivatives. The choice of ligand and base is critical, especially for a relatively unreactive substrate like a 2-chloropyridine.[6][7] Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[7]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the pyridine core with primary or secondary amines. This is a vital transformation for synthesizing compounds with amine functionalities, which are common in bioactive molecules.

The Role of the PMB Protecting Group: Stability and Cleavage

The 4-methoxybenzyl (PMB) ether is a versatile protecting group for alcohols. It is stable to a wide range of conditions, including many organometallic reagents and non-acidic conditions, making it compatible with the cross-coupling reactions described above.

However, it can be readily cleaved under specific conditions:

-

Oxidative Cleavage: The most common method for PMB deprotection is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[8] The reaction proceeds via a charge-transfer complex and is typically fast and high-yielding.[8]

-

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also cleave the PMB ether. This method is useful when other functional groups in the molecule are sensitive to oxidation.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 2: Deprotection of the PMB Ether using DDQ

This protocol details the oxidative cleavage of the PMB group to reveal the corresponding 6-hydroxypyridine (pyridone) tautomer.

Materials:

-

PMB-protected pyridine derivative (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)

-

Dichloromethane (DCM)/Water (10:1 mixture)

Procedure:

-

Dissolve the PMB-protected pyridine in the DCM/water solvent mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ portion-wise over 5 minutes. The reaction mixture will typically turn dark.

-

Stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography or recrystallization.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[9][10]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo efficient cross-coupling reactions, coupled with the robust nature and selective cleavability of the PMB protecting group, provides a reliable strategy for the synthesis of complex pyridyl and pyridone-containing molecules. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

-

Pharmaffiliates. This compound. [Link]

-

Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]

- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Gontijo, T. B., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC, PubMed Central. [Link]

-

ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

-

PubChem. 2-Chloro-6-methoxypyridine. [Link]

-

American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

-

Bull, J. A., et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

-

Organic Chemistry Portal. Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts. [Link]

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

-

University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

-

MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]

-

ResearchGate. 2‐Methoxy Pyridine. [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Kelly, C. F., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

Peng, B., et al. Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation. [Link]

-

ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

ResearchGate. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-6-(4-methoxybenzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-6-(4-methoxybenzyloxy)pyridine, a key heterocyclic building block in medicinal chemistry. The strategic positioning of the chloro and the bulky 4-methoxybenzyloxy groups imparts a unique reactivity profile to this molecule. This document delves into the electronic and steric factors governing the displacement of the chlorine atom and presents a detailed overview of its participation in two principal classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Each section provides a theoretical framework, practical experimental protocols, and expected outcomes, supported by authoritative literature. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development, enabling the strategic design of synthetic routes and the efficient synthesis of novel molecular entities.

Introduction: The Strategic Importance of this compound

This compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is primarily centered around the reactivity of the chlorine atom at the 2-position of the pyridine ring. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for modulating the physicochemical and pharmacological properties of a molecule.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[1] This inherent reactivity is further modulated by the presence of the 4-methoxybenzyloxy group at the 6-position. This substituent exerts both electronic and steric influences that must be carefully considered when designing synthetic strategies. Understanding the interplay of these factors is paramount for predicting reaction outcomes and optimizing conditions.

This guide will provide a detailed exploration of the key reactions involving the chlorine atom of this compound, offering both theoretical insights and practical guidance for the laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved from commercially available 2,6-dichloropyridine. The selective mono-substitution at the 6-position is accomplished by reacting 2,6-dichloropyridine with 4-methoxybenzyl alcohol in the presence of a strong base.

Synthetic Protocol

Reaction: Williamson ether synthesis

Step 1: Deprotonation of 4-methoxybenzyl alcohol In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-methoxybenzyl alcohol (1.1 equivalents) is dissolved in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this solution, a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

Step 2: Nucleophilic Substitution A solution of 2,6-dichloropyridine (1.0 equivalent) in the same dry solvent is then added dropwise to the freshly prepared sodium 4-methoxybenzyl alkoxide solution. The reaction mixture is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification Upon completion, the reaction is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Factors Influencing the Reactivity of the Chlorine Atom

The reactivity of the chlorine atom in this compound is a confluence of electronic and steric effects.

Electronic Effects

The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1] The 6-(4-methoxybenzyloxy) group, being an alkoxy substituent, is generally considered an electron-donating group through resonance. This electron donation can partially counteract the electron-withdrawing effect of the pyridine nitrogen, potentially modulating the reactivity of the C2-chloro group. However, the inductive effect of the oxygen atom also plays a role. The overall electronic impact is a balance of these opposing forces.

Steric Effects

The 4-methoxybenzyloxy group is sterically demanding. This bulkiness in the vicinity of the C2-chlorine atom can hinder the approach of nucleophiles or the coordination of bulky catalyst-ligand complexes.[2] This steric hindrance is a critical factor to consider, especially in palladium-catalyzed cross-coupling reactions where the formation of a bulky transition state is often involved. The degree of steric hindrance can influence reaction rates and, in some cases, may necessitate the use of less bulky reagents or more reactive catalysts.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 2-position.[3] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Mechanism of SNAr

The general mechanism for the SNAr reaction of this compound is depicted below. The attack of a nucleophile at the C2 position leads to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the subsequent, typically faster step, the chloride ion is expelled to restore the aromaticity of the pyridine ring.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

SNAr with Amine Nucleophiles

The reaction with primary and secondary amines is a common method for introducing nitrogen-containing substituents.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add the desired amine (1.5-2.0 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

SNAr with Oxygen Nucleophiles

Alkoxides can also serve as effective nucleophiles to displace the chlorine atom, leading to the formation of 2-alkoxy-6-(4-methoxybenzyloxy)pyridines.

-

Alkoxide Formation: In a separate flask, the desired alcohol (1.5 equivalents) is dissolved in a dry aprotic solvent (e.g., THF) and treated with a strong base such as sodium hydride (NaH, 1.5 equivalents) at 0 °C to generate the corresponding alkoxide.

-

Reaction Setup: The solution of this compound (1.0 equivalent) in the same dry solvent is added to the freshly prepared alkoxide solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored for completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Morpholine | 2-(Morpholin-4-yl)-6-(4-methoxybenzyloxy)pyridine | K₂CO₃, DMF, 100 °C | Good to Excellent |